molecular formula C21H24N2O2 B12739361 1-((3,4-Dihydro-2H-1-benzopyran-2-yl)carbonyl)-4-(2-methylphenyl)piperazine CAS No. 81816-79-7

1-((3,4-Dihydro-2H-1-benzopyran-2-yl)carbonyl)-4-(2-methylphenyl)piperazine

Cat. No.: B12739361
CAS No.: 81816-79-7
M. Wt: 336.4 g/mol
InChI Key: GVUQPBAACABKDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((3,4-Dihydro-2H-1-benzopyran-2-yl)carbonyl)-4-(2-methylphenyl)piperazine is a complex organic compound that features a benzopyran ring fused with a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3,4-Dihydro-2H-1-benzopyran-2-yl)carbonyl)-4-(2-methylphenyl)piperazine typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the benzopyran ring: This can be achieved through cyclization reactions involving phenolic compounds and appropriate aldehydes or ketones.

    Attachment of the piperazine ring: The piperazine moiety can be introduced through nucleophilic substitution reactions.

    Final coupling: The final step involves coupling the benzopyran and piperazine rings through a carbonyl linkage, possibly using reagents like carbodiimides or acid chlorides.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-((3,4-Dihydro-2H-1-benzopyran-2-yl)carbonyl)-4-(2-methylphenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings and the piperazine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under various conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while substitution reactions could introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development, particularly for targeting specific receptors or enzymes.

    Industry: Use in the synthesis of advanced materials or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-((3,4-Dihydro-2H-1-benzopyran-2-yl)carbonyl)-4-phenylpiperazine
  • 1-((3,4-Dihydro-2H-1-benzopyran-2-yl)carbonyl)-4-(3-methylphenyl)piperazine

Uniqueness

1-((3,4-Dihydro-2H-1-benzopyran-2-yl)carbonyl)-4-(2-methylphenyl)piperazine is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity compared to similar compounds.

Properties

CAS No.

81816-79-7

Molecular Formula

C21H24N2O2

Molecular Weight

336.4 g/mol

IUPAC Name

3,4-dihydro-2H-chromen-2-yl-[4-(2-methylphenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C21H24N2O2/c1-16-6-2-4-8-18(16)22-12-14-23(15-13-22)21(24)20-11-10-17-7-3-5-9-19(17)25-20/h2-9,20H,10-15H2,1H3

InChI Key

GVUQPBAACABKDY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)C(=O)C3CCC4=CC=CC=C4O3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.